molecular formula C15H14BrNO B5775796 N-(3-bromophenyl)-3,4-dimethylbenzamide

N-(3-bromophenyl)-3,4-dimethylbenzamide

Cat. No. B5775796
M. Wt: 304.18 g/mol
InChI Key: OHWBJEJHCKCLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-3,4-dimethylbenzamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are a type of protein found in the central nervous system that play a role in various physiological and pathological processes. BD-1063 has been studied extensively for its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

N-(3-bromophenyl)-3,4-dimethylbenzamide acts as a selective antagonist of the sigma-1 receptor. Sigma-1 receptors are known to play a role in various physiological and pathological processes such as cell proliferation, differentiation, and apoptosis. This compound blocks the activity of the sigma-1 receptor, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer and prostate cancer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-3,4-dimethylbenzamide in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor blockade without affecting other receptors. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-3,4-dimethylbenzamide. One area of research is the potential use of this compound in the treatment of various cancers. Further studies are needed to determine the optimal dosage and administration of this compound for this application. Another area of research is the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in humans.

Synthesis Methods

N-(3-bromophenyl)-3,4-dimethylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-bromoaniline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of this compound. The compound can then be purified using various techniques such as column chromatography.

Scientific Research Applications

N-(3-bromophenyl)-3,4-dimethylbenzamide has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and pain. It has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

IUPAC Name

N-(3-bromophenyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO/c1-10-6-7-12(8-11(10)2)15(18)17-14-5-3-4-13(16)9-14/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWBJEJHCKCLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.